4-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{1-[(4-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHYLPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that features a benzodiazole core, a bromophenyl group, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki-Miyaura coupling reaction, which is known for its mild conditions and high efficiency . This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors could also be considered to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{1-[(4-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHYLPHENYL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-{1-[(4-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHYLPHENYL)PYRROLIDIN-2-ONE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{1-[(4-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHYLPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. The benzodiazole core can interact with various enzymes or receptors, modulating their activity. The bromophenyl group may enhance binding affinity through halogen bonding, while the pyrrolidinone moiety can contribute to the overall stability and solubility of the compound.
Comparison with Similar Compounds
Similar Compounds
4-Bromobiphenyl: Shares the bromophenyl group but lacks the benzodiazole and pyrrolidinone moieties.
4-Bromophenyl methyl sulfone: Contains the bromophenyl group and a sulfone moiety, differing in its chemical properties and reactivity.
4-Bromo-1,1′4′,1″-terphenyl: Another bromophenyl-containing compound with a different structural framework.
Uniqueness
4-{1-[(4-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHYLPHENYL)PYRROLIDIN-2-ONE is unique due to its combination of a benzodiazole core, a bromophenyl group, and a pyrrolidinone moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C25H22BrN3O |
---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
4-[1-[(4-bromophenyl)methyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C25H22BrN3O/c1-17-5-4-6-21(13-17)28-16-19(14-24(28)30)25-27-22-7-2-3-8-23(22)29(25)15-18-9-11-20(26)12-10-18/h2-13,19H,14-16H2,1H3 |
InChI Key |
KIMHNTFPRLYRBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.